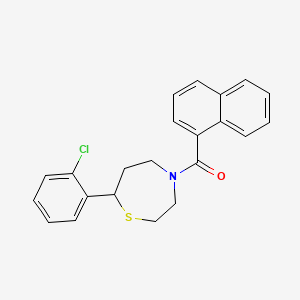

![molecular formula C7H5ClN2S B2908546 2-Chlorobenzo[d]thiazol-7-amine CAS No. 1782641-10-4](/img/structure/B2908546.png)

2-Chlorobenzo[d]thiazol-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

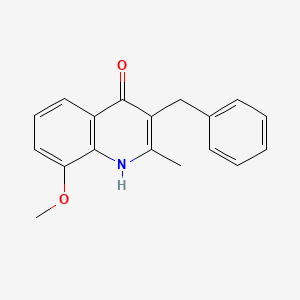

2-Chlorobenzo[d]thiazol-7-amine is a chemical compound with the molecular formula C7H5ClN2S. It has a molecular weight of 184.64 . It is a halogenated amine and organosulfide .

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzo[d]thiazol-7-amine can be represented by the SMILES notation: NC1=C(SC(Cl)=N2)C2=CC=C1 . This indicates that the molecule contains a benzothiazole ring with a chlorine atom and an amine group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzo[d]thiazol-7-amine include a molecular weight of 184.64 and a molecular formula of C7H5ClN2S . It is recommended to be stored at 0-8 °C .Safety and Hazards

When handling 2-Chlorobenzo[d]thiazol-7-amine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . These compounds are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Mode of Action

Benzothiazole derivatives are known to interact with cox enzymes, leading to the inhibition of prostaglandin synthesis . This results in the reduction of inflammation and pain.

Biochemical Pathways

It is likely that the compound affects the arachidonic acid pathway, given its potential anti-inflammatory properties . In this pathway, the COX enzymes convert arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, 2-Chlorobenzo[d]thiazol-7-amine may reduce the production of these inflammatory mediators.

Pharmacokinetics

The compound is expected to have good bioavailability based on its physicochemical properties .

Result of Action

Related benzothiazole derivatives have been shown to exhibit significant anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin synthesis, resulting in a reduction of inflammation and pain.

Propiedades

IUPAC Name |

2-chloro-1,3-benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQKSFXZSSOCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

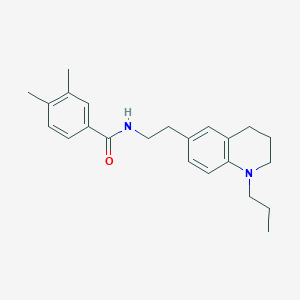

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)

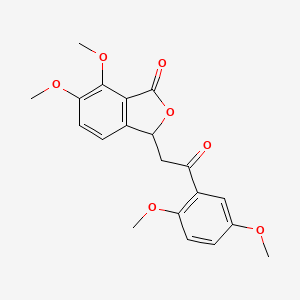

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)

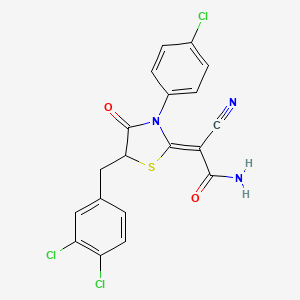

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B2908472.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2908473.png)

![3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2908474.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B2908477.png)

![6-Fluoropyrazolo[1,5-A]pyrimidine](/img/structure/B2908482.png)